molecular formula C13H17N3O B11748152 N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11748152
M. Wt: 231.29 g/mol
InChI Key: SGQFKPQAVAUDGT-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 1,3-dimethyl-substituted pyrazole core linked to a 2-methoxybenzylamine group.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-10-12(9-16(2)15-10)14-8-11-6-4-5-7-13(11)17-3/h4-7,9,14H,8H2,1-3H3

InChI Key

SGQFKPQAVAUDGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxybenzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions using reagents like bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in pyrazole substitution patterns, benzyl/phenyl group modifications, and linker regions. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparisons
Compound Name Pyrazole Substituents Benzyl/Phenyl Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1,3-dimethyl 2-methoxybenzyl C₁₄H₁₇N₃O 243.31 Electron-rich benzyl; moderate size N/A
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine 1,3-dimethyl 4-methoxybenzyl C₁₄H₁₇N₃O 243.31 Positional isomer (4- vs. 2-methoxy)
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 1-methyl 2-bromobenzyl C₁₁H₁₂BrN₃ 274.14 Electron-withdrawing Br substituent
N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine 1,5-dimethyl 4-methoxy-3-(methoxymethyl)benzyl C₁₆H₂₁N₃O₂ 287.36 Increased hydrophilicity
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 1-methyl 3,4-dimethoxyphenyl (direct) C₁₂H₁₅N₃O₂ 233.27 Rigid phenyl-pyrazole linkage
N-[1-(2-Methoxyphenyl)ethyl]-1,3,5-trimethyl-1H-pyrazol-4-amine 1,3,5-trimethyl 2-methoxyphenethyl C₁₅H₂₁N₃O 259.35 Ethyl linker; steric bulk

Key Observations

Positional Isomerism (2- vs. 4-Methoxybenzyl):

  • The 2-methoxybenzyl group in the target compound may enhance steric hindrance compared to the 4-methoxy analog in . This positional difference could influence binding affinity in receptor interactions due to altered spatial orientation .

Electron-Donating vs. This could impact reactivity in synthetic pathways or biological activity .

Pyrazole Substitution Patterns:

  • 1,3-Dimethyl substitution (target) vs. 1,5-dimethyl () or 1,3,5-trimethyl () alters steric bulk and symmetry. These differences may affect crystallinity, solubility, or interactions with hydrophobic binding pockets .

Linker Flexibility:

  • The ethyl linker in increases conformational flexibility compared to the target’s rigid benzyl group. This could modulate pharmacokinetic properties such as membrane permeability .

Direct vs. Benzyl Attachment:

  • ’s compound features a phenyl group directly attached to the pyrazole, reducing rotational freedom compared to the target’s benzyl linkage. This rigidity might enhance selectivity in biological targets .

Pharmacological and Toxicological Considerations

  • NBOMe Series (): While structurally distinct (ethanamine core vs. pyrazole), NBOMe compounds like 25I-NBOMe share the N-(2-methoxybenzyl) group. However, the pyrazole core likely reduces hallucinogenic activity compared to NBOMe’s phenethylamine backbone .
  • Toxicity: highlights safety data for a pyrazol-4-amine derivative, emphasizing the need for caution in handling. The target compound’s lower molecular weight (243.31 vs. 287.36 in ) may improve metabolic clearance .

Biological Activity

N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • Structure : The compound features a methoxyphenyl group attached to one of its nitrogen atoms, which may influence its biological interactions.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. For instance, a study highlighted that certain pyrazole derivatives exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent bactericidal effects .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
4a0.22S. aureus
5a0.25S. epidermidis
7b0.23E. coli

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer models. Compounds with a similar pyrazole scaffold have demonstrated significant antiproliferative effects across a range of cancer cell lines including lung, breast, and colorectal cancers.

A study indicated that pyrazole derivatives could inhibit cancer cell proliferation effectively. The IC50 values for some derivatives were reported as low as 2.76 μM against specific cancer cell lines .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
Compound A2.76MDA-MB-231 (Breast)
Compound B9.27HCT116 (Colorectal)
Compound C1.14A549 (Lung)

The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with specific enzymes and receptors involved in cellular signaling pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It can also modulate receptor activity related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In vitro tests conducted on various pyrazole derivatives demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus species, suggesting its potential use in treating biofilm-associated infections .

Case Study 2: Anticancer Properties

A comparative study involving multiple pyrazole derivatives showed that those with a methoxy substitution exhibited enhanced cytotoxicity against breast and lung cancer cells compared to their non-methoxylated counterparts . This suggests that the methoxy group plays a critical role in enhancing the biological activity of the compound.

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